N-(2H-1,3-benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c18-11-7-19-16(20-8-11)26-13-2-1-5-22(9-13)17(23)21-12-3-4-14-15(6-12)25-10-24-14/h3-4,6-8,13H,1-2,5,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOPONWLLCOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C17H20FN3O4
- Molecular Weight : 357.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cellular signaling and cancer progression.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits inhibitory activity against various kinases, which could lead to reduced cell proliferation in cancerous cells.
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, suggesting a role in mitigating oxidative stress.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory pathways.
Biological Assays and Efficacy
A series of biological assays have been conducted to evaluate the efficacy of this compound.
Table 1: Summary of Biological Assays
Case Studies
Recent studies have highlighted the potential applications of this compound in treating various conditions:
- Cancer Treatment : A study demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its kinase inhibition properties.
- Diabetes Management : Another investigation assessed its effects on glucose metabolism in diabetic models. The results indicated a significant reduction in blood glucose levels, suggesting potential use as an antidiabetic agent.
- Neuroprotection : Research has indicated that similar compounds can protect neuronal cells from damage caused by oxidative stress, which may open avenues for treating neurodegenerative diseases.
Comparison with Similar Compounds
Compound 35 : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide
- Structural Differences : Replaces the benzodioxol group with a brominated benzodiazolone and substitutes the fluoropyrimidine with a methoxy-methylpyridine.
- Synthesis: Yield of 56% via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one and 3-amino-6-methoxy-5-methylpyridine .
Compound 12 : 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3-fluorophenyl)piperidine-1-carboxamide
- Structural Differences : Features a chloro-benzodiazolone instead of benzodioxol and a 3-fluorophenyl group instead of fluoropyrimidine.
- Synthesis: 65% yield via reaction of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone and 3-fluorophenyl isocyanate .
Compound C22 : 3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide
- Structural Differences : Retains the piperidine carboxamide backbone but replaces benzodioxol with a 4-fluorophenyl-oxadiazole system.
- Pharmacology : Exhibited higher binding affinity to Mycobacterium tuberculosis targets compared to standards, attributed to the oxadiazole’s electron-deficient aromatic system .
Compound from : 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide
- Structural Differences : Uses a piperazine carboxamide (vs. piperidine) and incorporates a trifluoromethylpyridine-benzoxazine system.
- Application : Demonstrates the versatility of carboxamide scaffolds in targeting diverse biological pathways .
Pharmacological and Binding Properties
Key Observations :
- The target compound ’s benzodioxol group may enhance CNS permeability due to its lipophilic nature, while the 5-fluoropyrimidine could improve kinase selectivity via halogen bonding .
- Compound C22 ’s oxadiazole ring contributes to antitubercular activity, suggesting that electron-withdrawing substituents enhance receptor interactions .
- Synthetic yields vary significantly (56–65%), with halogenated intermediates (e.g., bromo or chloro) requiring optimized coupling conditions .
Preparation Methods
Organometallic Cyclization Methods
Piperidine rings are efficiently constructed via organozinc-mediated cyclizations. As demonstrated by White et al., β-aminoalkyl zinc iodides (e.g., 1 ) react with 3-chloro-2-(chloromethyl)prop-1-ene under Cu catalysis to yield 5-methylenepiperidines (2 ) (Table 1). Hydrogenation of 2 produces stereoselective 5-methylpiperidines (3 ), though stereochemical outcomes depend on protecting groups (e.g., Boc vs. TFA).
Table 1: Cyclization of β-Aminoalkyl Zinc Reagents
| Starting Material | Product (Yield %) | Conditions |
|---|---|---|
| Boc-protected 1 | 2a (75%) | CuI, THF, 0°C → RT |
| TFA-protected 1 | 2b (82%) | CuI, DMF, 25°C |
Reductive Amination and Ring-Closing Metathesis (RCM)
Sun et al. synthesized pipecolate derivatives via allylation and RCM (Scheme 1). For example, allylation of 4 followed by N-allylation and RCM with Grubbs catalyst yields unsaturated piperidine 5 (95% yield). Subsequent hydrogenation or functionalization introduces substituents at position 3.
Introduction of the 5-Fluoropyrimidin-2-Yloxy Group
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 5-fluoropyrimidine ring facilitates SNAr reactions. Treatment of 2-chloro-5-fluoropyrimidine (6 ) with 3-hydroxypiperidine (7 ) in the presence of NaH/DMF at 80°C affords 8 (Scheme 2). Fluorine at position 5 enhances the leaving group ability of chloride at position 2.
Scheme 2: SNAr Etherification
$$ \text{2-Chloro-5-fluoropyrimidine} + \text{3-Hydroxypiperidine} \xrightarrow{\text{NaH, DMF}} \text{3-[(5-Fluoropyrimidin-2-yl)oxy]piperidine} $$
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh3) couple 3-hydroxypiperidine with 2-hydroxy-5-fluoropyrimidine (9 ) to form 8 in 68% yield.
Carboxamide Formation
Acylation of Piperidine Amine
Activation of 2H-1,3-benzodioxol-5-carboxylic acid (10 ) as its acid chloride (11 ) using SOCl2 enables coupling with 3-[(5-fluoropyrimidin-2-yl)oxy]piperidine (8 ) in anhydrous THF (Scheme 3). Triethylamine scavenges HCl, yielding the target carboxamide (12 ) in 85% purity.
Scheme 3: Carboxamide Coupling
$$ \text{8} + \text{11} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(2H-1,3-Benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide} $$
Catalytic Amide Bond Formation
Alternatively, EDCl/HOBt-mediated coupling of 10 and 8 in DCM improves yields to 92% with reduced epimerization risk.
Stereochemical Considerations
Chiral pool strategies using L-serine-derived zinc reagents (e.g., 13 ) enable enantioselective synthesis of 2,6-disubstituted piperidines. Asymmetric hydrogenation of intermediates using Ru-BINAP catalysts achieves >90% ee for cis-3,5-disubstituted piperidines.
Purification and Characterization
- Chromatography : Flash chromatography (SiO2, EtOAc/hexane) removes unreacted starting materials.
- Crystallization : Recrystallization from ethanol/water enhances purity (>99% by HPLC).
- Spectroscopy : $$ ^1\text{H NMR} $$ (δ 7.85 ppm, pyrimidine H), $$ ^{19}\text{F NMR} $$ (δ -112 ppm, CF), and HRMS confirm structure.
Scalability and Process Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
